An In-depth Technical Guide to (2E,4E)-2,4-Octadienal: Chemical Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to (2E,4E)-2,4-Octadienal: Chemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,4E)-2,4-Octadienal is an organic compound and a member of the α,β-unsaturated aldehyde class of molecules.[1] It is a colorless to light yellow oily liquid with a characteristic fatty, green, and fruity odor.[2][3] This conjugated dienal is found naturally in a variety of cooked and processed foods, including roasted beef, lamb, wheat bread, cheese, and some fish, contributing significantly to their flavor profiles.[4] In the flavor and fragrance industry, it is utilized for its unique sensory properties.[3] Beyond its role as a flavorant, its chemical structure, characterized by a reactive aldehyde group and a conjugated diene system, makes it a subject of interest for its potential biological activities and as a synthon in organic chemistry. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of (2E,4E)-2,4-octadienal.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of (2E,4E)-2,4-octadienal is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O | [5][6] |
| Molecular Weight | 124.18 g/mol | [5][6] |
| CAS Number | 30361-28-5 | [7] |
| Appearance | Colorless to yellow oily liquid | [2] |
| Odor | Fatty, green, fruity, citrus | [3][8] |
| Boiling Point | 88 °C at 10 mmHg | [5] |
| Density | 0.875 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.526 | [5] |
| Flash Point | 174 °F (79 °C) | [5] |
| Solubility | Soluble in chloroform; slightly soluble in methanol. | [5] |
| Stability | Light and temperature sensitive. | [5] |
Synthesis and Purification
The synthesis of (2E,4E)-2,4-octadienal can be achieved through several established organic chemistry pathways, with the Wittig reaction and aldol (B89426) condensation being two prominent methods for constructing the carbon-carbon double bonds with the desired stereochemistry.[9]
Experimental Protocols
1. Synthesis via Aldol Condensation
The aldol condensation provides a direct route to α,β-unsaturated aldehydes. A potential synthesis of (2E,4E)-2,4-octadienal involves the crossed aldol condensation between butanal and crotonaldehyde (B89634).
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Reaction Principle: The enolate of butanal, formed under basic conditions, acts as a nucleophile, attacking the carbonyl carbon of crotonaldehyde. The resulting β-hydroxy aldehyde readily undergoes dehydration to form the conjugated diene system.
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Detailed Protocol (Representative):
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To a stirred solution of sodium hydroxide (B78521) (2.0 g, 50 mmol) in a mixture of water (20 mL) and ethanol (B145695) (10 mL) at room temperature, a solution of butanal (3.6 g, 50 mmol) in ethanol (10 mL) is added dropwise.
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The mixture is stirred for 30 minutes to allow for enolate formation.
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A solution of crotonaldehyde (3.5 g, 50 mmol) in ethanol (10 mL) is then added dropwise to the reaction mixture.
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The reaction is stirred at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid (1 M) and extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by fractional distillation under reduced pressure to yield (2E,4E)-2,4-octadienal.
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2. Synthesis via Wittig Reaction
The Wittig reaction is a powerful tool for olefination, allowing for the stereoselective formation of alkenes.[10] A plausible Wittig approach to (2E,4E)-2,4-octadienal could involve the reaction of a stabilized phosphorus ylide with butanal.
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Reaction Principle: A phosphonium (B103445) ylide, prepared from the corresponding phosphonium salt, reacts with an aldehyde to form an alkene and triphenylphosphine (B44618) oxide. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[11]
-
Detailed Protocol (Representative):
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Ylide Preparation: To a suspension of (3-formylallyl)triphenylphosphonium bromide (4.13 g, 10 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (50 mL) under an inert atmosphere (e.g., argon), a strong base such as sodium hydride (0.24 g, 10 mmol) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 1 hour to generate the corresponding ylide.
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Wittig Reaction: Butanal (0.72 g, 10 mmol) is then added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
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Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 30 mL).
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure (2E,4E)-2,4-octadienal.
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Purification
For both synthetic routes, the final product is typically purified by fractional distillation under reduced pressure to obtain a high-purity sample.[12] Column chromatography can also be employed for smaller-scale purifications.[12]
Synthesis Workflow Diagram
Caption: General synthetic workflows for (2E,4E)-2,4-Octadienal.
Spectroscopic Data
The structural elucidation of (2E,4E)-2,4-octadienal is confirmed through various spectroscopic techniques. Representative data is available in public databases such as PubChem.[6]
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¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aldehydic proton, vinylic protons, and the aliphatic chain.
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¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the sp² hybridized carbons of the diene, and the sp³ hybridized carbons of the butyl group.
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Mass Spectrometry: The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=O stretching of the aldehyde and the C=C stretching of the conjugated diene.
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UV-Vis Spectroscopy: Due to the conjugated system, (2E,4E)-2,4-octadienal exhibits strong absorption in the UV-Vis region.
Reactivity and Biological Significance
The chemical reactivity of (2E,4E)-2,4-octadienal is dominated by its α,β-unsaturated aldehyde functionality. The conjugated system allows for both 1,2- and 1,4- (conjugate) addition reactions. The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation.
From a biological perspective, α,β-unsaturated aldehydes are known to be reactive electrophiles that can interact with cellular nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for some of their biological effects, including potential toxicity but also the activation of cellular defense mechanisms. A key signaling pathway implicated in the response to electrophilic stress is the Keap1-Nrf2 pathway.[13]
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant and detoxification responses.[13] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[13]
Electrophiles, such as α,β-unsaturated aldehydes, can react with reactive cysteine residues on Keap1.[13] This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[13] As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.[13]
While specific studies on (2E,4E)-2,4-octadienal are limited, it is plausible that it can activate the Keap1-Nrf2 pathway in a manner similar to other α,β-unsaturated aldehydes. However, it is also important to note that some related compounds, like 2,4-decadienal, have been investigated for potential genotoxicity, although studies on 2,4-decadienal did not show genotoxic effects in in vivo micronucleus studies.[2][12]
Caption: Proposed activation of the Keap1-Nrf2 pathway by (2E,4E)-2,4-Octadienal.
Conclusion
(2E,4E)-2,4-Octadienal is a well-characterized α,β-unsaturated aldehyde with significant applications in the flavor and fragrance industry. Its synthesis can be achieved through standard organic transformations, offering opportunities for structural modification. The presence of the conjugated dienal system imparts specific reactivity, making it a potential modulator of cellular signaling pathways, such as the Keap1-Nrf2 antioxidant response pathway. Further research into the specific biological effects of (2E,4E)-2,4-octadienal is warranted to fully understand its toxicological profile and potential therapeutic applications, particularly in the context of diseases with an underlying oxidative stress component. This guide provides a foundational understanding of this molecule for researchers and professionals in chemistry and drug development.
References
- 1. Human Metabolome Database: Showing metabocard for (E,E)-2,4-Octadienal (HMDB0031686) [hmdb.ca]
- 2. Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents [mdpi.com]
- 3. Cas 30361-28-5,(2E,4E)-2,4-Octadienal | lookchem [lookchem.com]
- 4. (2E,4E)-2,4-Octadienal | 30361-28-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,4-Octadienal, (2E,4E)- | C8H12O | CID 5283329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Octadienal, (E,E)- [webbook.nist.gov]
- 8. (E,E)-2,4-octadienal, 30361-28-5 [thegoodscentscompany.com]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. 2,4-Decadienal does not induce genotoxic effects in in vivo micronucleus studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
